

FPL-55712 Free Base: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide on the Core Properties and Experimental Evaluation of the Pioneering Cysteinyl Leukotriene Receptor Antagonist, FPL-55712.

Introduction

FPL-55712 is a pioneering chromone-based carboxylic acid derivative that played a pivotal role in the discovery and development of cysteinyl leukotriene (CysLT) receptor antagonists. Historically identified as an antagonist of the slow-reacting substance of anaphylaxis (SRS-A), FPL-55712 was instrumental in elucidating the physiological and pathological roles of cysteinyl leukotrienes, particularly in the context of asthma and other inflammatory conditions. Its development paved the way for a new class of anti-inflammatory drugs, including the widely used medications montelukast and zafirlukast. This document provides a comprehensive technical overview of **FPL-55712 free base**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

FPL-55712 free base is a complex organic molecule with the following key properties:



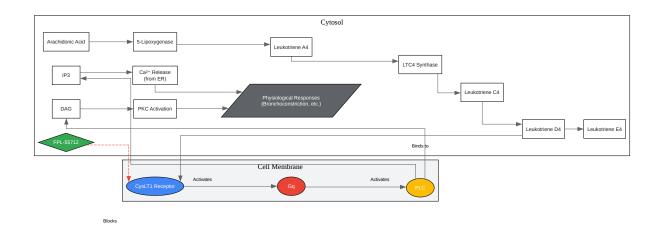
Property	Value	
Molecular Formula	C27H30O9	
Molecular Weight	498.52 g/mol	
CAS Number	40785-97-5	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and ethanol	

Mechanism of Action: Antagonism of the Cysteinyl Leukotriene Signaling Pathway

FPL-55712 exerts its pharmacological effects by acting as a competitive antagonist at cysteinyl leukotriene receptors, primarily the CysLT₁ receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They are key players in the pathophysiology of inflammatory diseases, particularly asthma, where they induce bronchoconstriction, increase vascular permeability, and promote mucus secretion.

By binding to CysLT₁ receptors on target cells, such as airway smooth muscle cells, FPL-55712 blocks the downstream signaling cascades initiated by the natural ligands. This antagonism effectively inhibits the physiological responses elicited by cysteinyl leukotrienes.





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Figure 1: Cysteinyl Leukotriene Signaling Pathway and FPL-55712 Inhibition.

Quantitative Pharmacological Data

The antagonist potency of FPL-55712 has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: Antagonist Affinity of FPL-55712



Preparation	Agonist	pA ₂ Value
Guinea Pig Lung Parenchyma	YM-17690	7.41
Guinea Pig Trachea	YM-17690	8.21

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Efficacy of FPL-55712 in Guinea Pigs

Administration Route	Challenge	Parameter	Value (minutes)
Intravenous	LTD4	Half-life	1.7
Intravenous	LTE4	Half-life	1.2
Aerosol	LTD4	Half-life	120
Aerosol	LTE4	Half-life	90

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of FPL-55712.

Guinea Pig Trachea Contraction Assay

This in vitro assay is a classic method to assess the bronchoconstrictive effects of substances and the antagonistic activity of test compounds.

Objective: To determine the ability of FPL-55712 to inhibit leukotriene-induced smooth muscle contraction in isolated guinea pig trachea.

Methodology:

Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is rapidly
excised and placed in Krebs-Henseleit buffer. The trachea is cleaned of adhering connective
tissue and cut into rings.

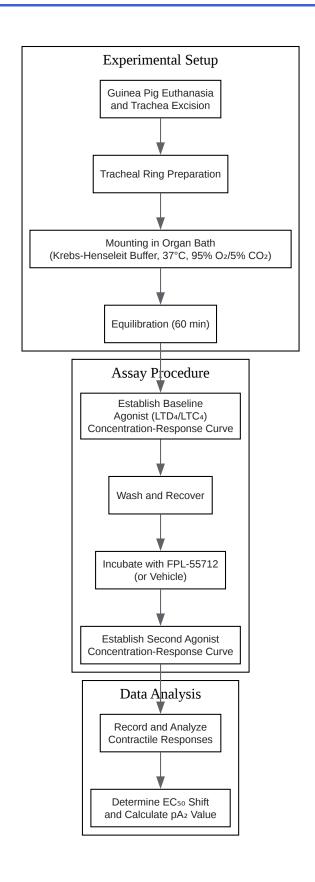
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- Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
- Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
- Experimental Procedure:
 - A cumulative concentration-response curve to a contractile agonist (e.g., LTD₄ or LTC₄) is established.
 - The tissues are washed, and after a recovery period, they are incubated with FPL-55712 (or vehicle control) for a predetermined time (e.g., 30 minutes).
 - A second cumulative concentration-response curve to the same agonist is then generated in the presence of FPL-55712.
- Data Analysis: The contractile responses are recorded and analyzed. The antagonistic effect of FPL-55712 is quantified by determining the shift in the EC₅₀ of the agonist and calculating the pA₂ value.





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Figure 2: Experimental Workflow for the Guinea Pig Trachea Contraction Assay.



Rat Hepatobiliary Elimination Study

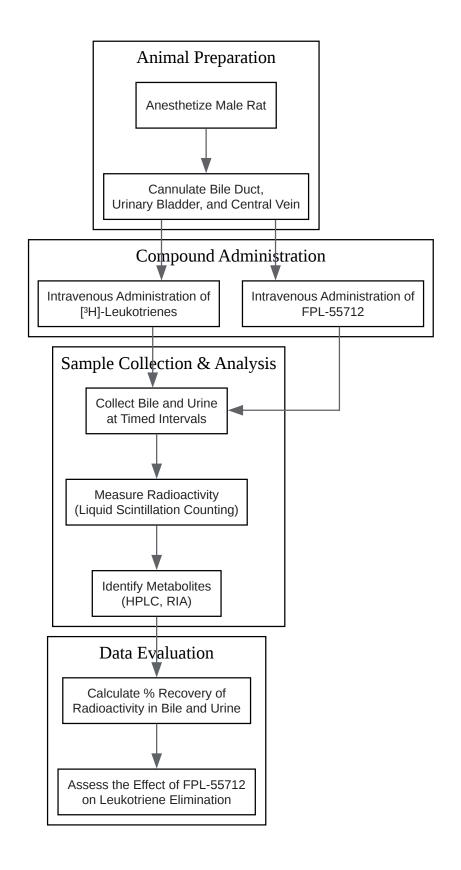
This in vivo study is designed to investigate the excretion of compounds and their metabolites into the bile.

Objective: To assess the effect of FPL-55712 on the hepatobiliary elimination of cysteinyl leukotrienes in rats.[1]

Methodology:

- Animal Preparation: Male rats are anesthetized, and catheters are placed in the bile duct, urinary bladder, and a central vein.[1]
- Administration: Tritium-labeled leukotrienes ([3H]-LTC4, [3H]-LTD4, or [3H]-LTE4) are administered intravenously. FPL-55712 is administered via a central venous catheter.[1]
- Sample Collection: Bile and urine are collected at timed intervals.[1]
- Analysis: The total radioactivity in the collected samples is determined by liquid scintillation counting. Metabolites can be further identified and quantified using techniques such as highperformance liquid chromatography (HPLC) and radioimmunoassay (RIA).[1]
- Data Analysis: The percentage of the administered radioactivity recovered in the bile and urine is calculated to determine the extent of hepatobiliary and renal elimination. The effect of FPL-55712 on these parameters is then evaluated.[1]





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Figure 3: Workflow for the Rat Hepatobiliary Elimination Study.



Conclusion

FPL-55712 remains a compound of significant historical and scientific importance. As a prototypic cysteinyl leukotriene receptor antagonist, it was instrumental in validating the CysLT1 receptor as a therapeutic target for asthma and allergic rhinitis. While it has been superseded by more potent and pharmacokinetically favorable compounds, the study of FPL-55712 continues to provide valuable insights into the pharmacology of the cysteinyl leukotriene pathway. The data and protocols presented in this guide serve as a comprehensive resource for researchers investigating this important class of inflammatory mediators and their antagonists.

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References

- 1. Effect of the leukotriene receptor antagonists FPL 55712, LY 163443, and MK-571 on the elimination of cysteinyl leukotrienes in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FPL-55712 Free Base: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662943#what-is-fpl-55712-free-base]

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